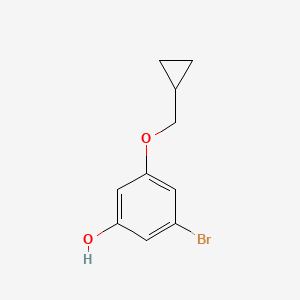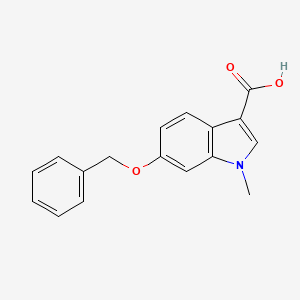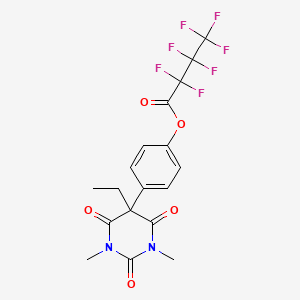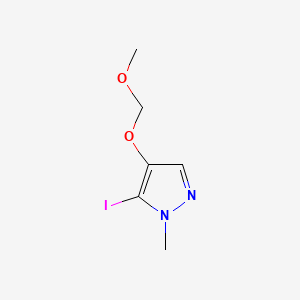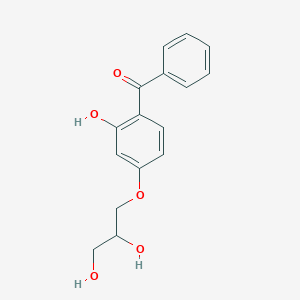
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide typically involves the reaction of pyrazinecarboxylic acid derivatives with hydrazine. One common method is the condensation of 3-amino-6-phenylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acid oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by disrupting cell signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: An anti-tuberculosis agent with a similar pyrazine core structure.
Phenazine: Known for its antibiotic and antitumor activities.
Bortezomib: A proteasome inhibitor used in cancer therapy.
Uniqueness
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino and phenyl groups on the pyrazine ring makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
438190-84-2 |
|---|---|
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
3-amino-6-phenylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17) |
Clé InChI |
WKUKEPJNMKNEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)



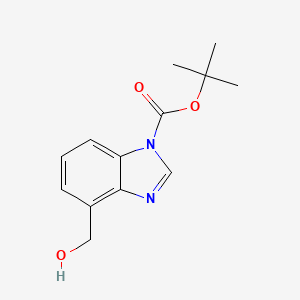
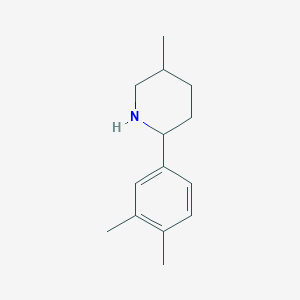
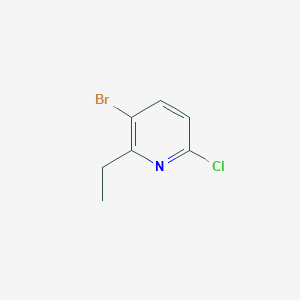
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
